N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide

Antibacterial FtsZ inhibition SAR

N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide (CAS 57067-88-6) is a synthetic small molecule belonging to the oxazole-benzamide class, characterized by a 4-methylbenzamide core linked via an amide nitrogen to a butyl chain and a 4-methyl-1,3-oxazole ring. Its molecular formula is C16H20N2O2 with a molecular weight of 272.34 g/mol, and it is typically supplied at 97% purity for research and development use.

Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
CAS No. 57067-88-6
Cat. No. B12886503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide
CAS57067-88-6
Molecular FormulaC16H20N2O2
Molecular Weight272.34 g/mol
Structural Identifiers
SMILESCCCCN(C1=NC(=CO1)C)C(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H20N2O2/c1-4-5-10-18(16-17-13(3)11-20-16)15(19)14-8-6-12(2)7-9-14/h6-9,11H,4-5,10H2,1-3H3
InChIKeyHFMVLLSXUNYXLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide (CAS 57067-88-6): Procurement-Ready Compound Identity and Physicochemical Profile


N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide (CAS 57067-88-6) is a synthetic small molecule belonging to the oxazole-benzamide class, characterized by a 4-methylbenzamide core linked via an amide nitrogen to a butyl chain and a 4-methyl-1,3-oxazole ring. Its molecular formula is C16H20N2O2 with a molecular weight of 272.34 g/mol, and it is typically supplied at 97% purity for research and development use . The compound is cataloged primarily as a heterocyclic building block within the broader oxazole chemical space, a scaffold recognized for its versatility in medicinal chemistry due to the potential for multiple interaction modes with biological targets .

Class Oxazole-benzamide heterocyclic building block
Purity Research-grade supply for R&D use
Fit Scaffold exploration or screening library candidate

Procurement Risk: Why N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide Cannot Be Interchanged with Generic Oxazole-Benzamide Analogs


Within the oxazole-benzamide class, minor structural modifications—such as variations in the N-alkyl chain, substitution pattern on the benzamide ring, or the nature of the oxazole substituent—are known to profoundly alter biological activity, selectivity, and pharmacokinetic properties. For instance, in the established FtsZ inhibitor series, the introduction of a 5-halo substituent on the oxazole ring was required to overcome a specific resistance mutation (G196A) in Staphylococcus aureus, a property absent in earlier analogs [1]. Consequently, substituting N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide with a closely related compound (e.g., N-butyl-3-chloro analog, CAS 57067-85-3, or the 4-fluoro analog) without direct comparative data risks compromising target engagement, efficacy, or metabolic stability. The specific quantitative differentiation evidence required to justify substitution is detailed in Section 3.

N-Alkyl variation
Changes in the N-butyl chain may shift target engagement and metabolic stability.
Substitution pattern
Benzamide or oxazole substituent differences lack direct comparative data.
Resistance context
Absence of 5-halo substitution may not address specific FtsZ resistance mutations.

Quantitative Differentiation Evidence for N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide (CAS 57067-88-6) Against Closest Comparators


Assessment of Available Comparator Data for Procurement Selection

An exhaustive search of primary research articles, patents, and authoritative databases (PubChem, ChEMBL, BindingDB, PubMed) was conducted to locate quantitative comparator data for CAS 57067-88-6. No direct head-to-head studies, cross-study comparable datasets, or class-level quantitative inferences were identified for this specific compound against named comparators. While the oxazole-benzamide scaffold has well-characterized structure-activity relationships in the antibacterial FtsZ inhibitor series [1], the target compound itself is absent from the published SAR tables of these studies. The closest identified analogs with published data include compounds from the Stokes et al. 2014 series, but none match the exact N-butyl, 4-methylbenzamide, 4-methyloxazole substitution pattern of CAS 57067-88-6. Therefore, no quantitative differentiation evidence can currently be provided to support a procurement decision based on comparative performance.

Comparator Data
Data to verify
No published comparator data
Procurement decision relies on in-house screening
Class-level SAR does not predict compound-specific activity
Antibacterial FtsZ inhibition SAR

Recommended Application Scenarios for N-Butyl-4-methyl-N-(4-methyl-1,3-oxazol-2-yl)benzamide (CAS 57067-88-6) Based on Available Evidence


Prospective Screening in Antibacterial Drug Discovery Targeting FtsZ

Given the established role of oxazole-benzamide analogs as FtsZ inhibitors with anti-staphylococcal activity [1], this compound could be included in a screening library to evaluate its activity against wild-type and resistant S. aureus strains. Users should generate their own MIC and biochemical inhibition data to compare against published benchmarks from the class.

Chemical Biology Probe for Oxazole-Benzamide Structure-Activity Relationship Expansion

The compound's unique combination of N-butyl, 4-methylbenzamide, and 4-methyloxazole substituents makes it a useful tool for expanding the SAR landscape of this scaffold. It fills a substitution gap not explored in the Stokes et al. 2014 study [1], potentially revealing new activity or selectivity profiles through empirical testing.

Reference Standard for Analytical Method Development

With a defined purity of 97% and full characterization (molecular formula C16H20N2O2, MW 272.34) , the compound can serve as a reference standard for HPLC, LC-MS, or NMR method development when working with oxazole-benzamide libraries, provided in-house qualification is performed.

Application
Selection Property
Validation Focus
FtsZ inhibitor screening studies
Oxazole-benzamide scaffold class
In-house MIC and biochemical profiling against S. aureus
Oxazole-benzamide SAR expansion
Unique substitution pattern fill gap
Empirical activity and selectivity screening
Analytical method reference standard
Defined purity and characterization
In-house qualification for HPLC/LC-MS/NMR
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